molecular formula C5H10O6 B3426460 Lyxonic acid CAS No. 526-92-1

Lyxonic acid

Cat. No. B3426460
CAS RN: 526-92-1
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-UZBSEBFBSA-N
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Description

Lyxonic acid is a sugar acid that can be obtained by oxidation of the hemiacetal/aldehyde group of xylose . The C-2 epimer of Xylonic acid is known as Lyxonic acid .


Molecular Structure Analysis

The molecular formula of Lyxonic acid is C5H10O6 . Its average mass is 166.129 Da and its monoisotopic mass is 166.047745 Da .


Chemical Reactions Analysis

Currently, chemical and biological methods are used to synthesize Lyxonic acid . In chemical synthesis, heavy or noble metal catalysts, such as platinum (Pt) or gold (Au), are employed in the reaction, using high temperatures or alkaline (organic) systems .


Physical And Chemical Properties Analysis

Lyxonic acid is a non-toxic, non-volatile, non-corrosive, water-soluble organic acid . It has a similar structure and properties to gluconic acid .

Future Directions

The utilization of xylose, which constitutes about 25% of the total biomass components, is one of the key factors affecting the commercial production of lignocellulose . Therefore, the bioconversion of xylose to Lyxonic acid is considered as a promising pathway and has gained much attention . Future research may focus on improving the production efficiency and exploring more applications of Lyxonic acid.

properties

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-UZBSEBFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182473
Record name Lyxonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lyxonic acid

CAS RN

28223-40-7, 526-92-1
Record name Lyxonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28223-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lyxonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lyxonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028223407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lyxonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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